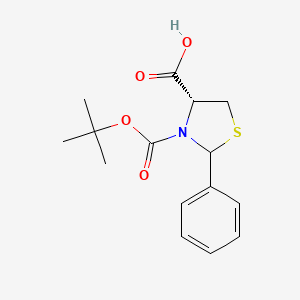

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives like BPTA involves the reaction between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Applications De Recherche Scientifique

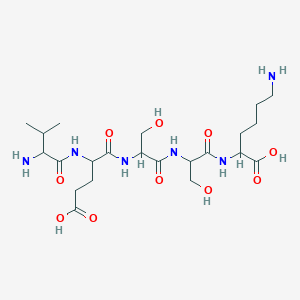

Synthesis of Protected β-Hydroxyaspartic Acid Derivatives : Wagner and Tilley (1990) demonstrated the use of a derivative of (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid in the synthesis of (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, a protected β-hydroxyaspartic acid derivative suitable for incorporation into peptides via solid-phase synthesis. This synthesis involved key transformations like ruthenium tetraoxide mediated oxidation and dichromate oxidation of the resulting primary alcohol to α-carboxylic acid (Wagner & Tilley, 1990).

Anti-Breast Cancer Property : Jagtap et al. (2018) synthesized diastereomeric '2RS,4R'-2-arylthiazolidine-4-carboxylic acids (ATCAs) and studied their in vitro anti-breast cancer activity. Some compounds showed significant anti-breast cancer activity, being more active than standard drugs in terms of induced apoptosis mode of MCF7 cell death (Jagtap et al., 2018).

Lipase Catalyzed Regioselective Lactamization : Aurell et al. (2014) developed a synthesis method for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, involving a key step of lipase-catalyzed regioselective lactamization. This method was efficient for the preparation of gram quantities of the target compound (Aurell et al., 2014).

Preparation of Peptidomimetics : Ferrini et al. (2015) developed a protocol for the synthesis of a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a suitable molecule for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This synthesis employed a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides (Ferrini et al., 2015).

Synthesis of Fluorinated Heterocyclic Amino Acid : Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, involving the N-protecting group change to a Boc-group for further oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid (Van Hende et al., 2009).

Propriétés

IUPAC Name |

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJLLUGEPDNFX-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CSC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

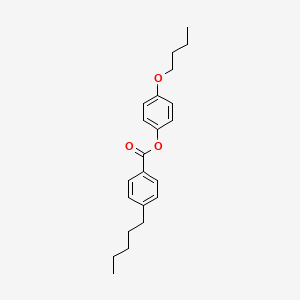

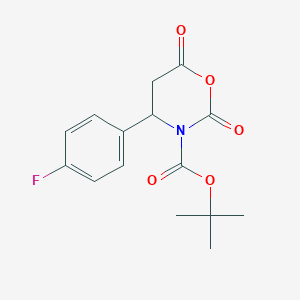

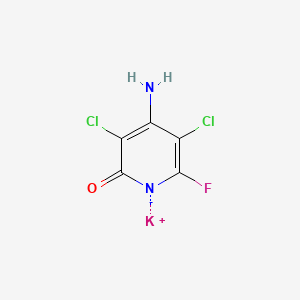

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)